[(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid [(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.: 856437-77-9
VCID: VC16166776
InChI: InChI=1S/C11H13N3O2/c1-14(7-11(15)16)6-10-12-8-4-2-3-5-9(8)13-10/h2-5H,6-7H2,1H3,(H,12,13)(H,15,16)
SMILES:
Molecular Formula: C11H13N3O2
Molecular Weight: 219.24 g/mol

[(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid

CAS No.: 856437-77-9

Cat. No.: VC16166776

Molecular Formula: C11H13N3O2

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

[(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid - 856437-77-9

Specification

CAS No. 856437-77-9
Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
IUPAC Name 2-[1H-benzimidazol-2-ylmethyl(methyl)amino]acetic acid
Standard InChI InChI=1S/C11H13N3O2/c1-14(7-11(15)16)6-10-12-8-4-2-3-5-9(8)13-10/h2-5H,6-7H2,1H3,(H,12,13)(H,15,16)
Standard InChI Key QEPUPEZXFURBLY-UHFFFAOYSA-N
Canonical SMILES CN(CC1=NC2=CC=CC=C2N1)CC(=O)O

Introduction

Structural and Chemical Characteristics

The molecular formula of [(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid is C₁₂H₁₄N₃O₂, with a molecular weight of 241.26 g/mol. The compound features a benzimidazole ring fused with a benzene and imidazole ring, substituted at the 2-position by a methylaminoethyl group linked to a carboxylic acid (Figure 1). Key physicochemical properties inferred from structurally related compounds include:

PropertyValue/DescriptionSource Analogy
Density~1.3 g/cm³
Boiling Point~350–370°C
LogP0.5–1.2 (moderate lipophilicity)
SolubilitySlightly soluble in polar solvents
pKa (Carboxylic acid)~2.5–3.5

The benzimidazole core contributes to aromatic stability and hydrogen-bonding capacity, while the carboxylic acid group enhances water solubility under physiological conditions . The methylamino spacer may influence membrane permeability and receptor binding interactions .

Synthesis and Derivative Formation

Synthetic routes to benzimidazole derivatives often involve cyclization reactions, amidation, or alkylation steps. For [(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid, a plausible pathway includes:

  • Benzimidazole Core Formation: Condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions, analogous to methods used for 2-substituted benzimidazoles .

  • Side-Chain Introduction: Reaction of 2-chloromethylbenzimidazole with methylamine followed by alkylation with bromoacetic acid, as seen in similar carbamate syntheses .

A modified Steglich esterification or sodium borohydride reduction could facilitate coupling of the methylaminoacetic acid moiety to the benzimidazole core, as demonstrated in related N-ylide reductions . Yield optimization typically requires catalysts like triethylamine and inert atmospheres .

Future Research Directions

  • Synthetic Optimization: Explore microwave-assisted or flow chemistry techniques to improve yield .

  • Target Identification: Screen against kinase or protease libraries to identify mechanistic pathways .

  • Pharmacokinetic Studies: Assess bioavailability and metabolism using in vitro models .

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